3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Methyl-5-octyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-Methyl-5-octyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact . Industrial production methods often involve microwave-assisted synthesis to increase efficiency and yield .
Chemical Reactions Analysis
3-Methyl-5-octyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the isoxazole ring to form dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-5-octyl-4,5-dihydroisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-octyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in biological pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
3-Methyl-5-octyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives such as:
3,5-Disubstituted isoxazoles: Known for their analgesic and anti-inflammatory properties.
Pyrazole derivatives: These compounds exhibit antimicrobial and antitumor activities.
Isoxazolines: These are used for their antibacterial and diuretic effects.
The uniqueness of 3-Methyl-5-octyl-4,5-dihydroisoxazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
1015-00-5 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-methyl-5-octyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C12H23NO/c1-3-4-5-6-7-8-9-12-10-11(2)13-14-12/h12H,3-10H2,1-2H3 |
InChI Key |
IZGOKSMDLTZGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=NO1)C |
Origin of Product |
United States |
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